MOCVD Film Orientation: Mg(TMHD)₂ vs Mg(acac)₂
In the only published direct head‑to‑head comparison of these two precursors under identical MOCVD conditions, Boo et al. deposited MgO thin films on Si(100) and c‑plane sapphire using Mg(tmhd)₂ and Mg(acac)₂ as single‑source precursors with O₂ carrier gas. Mg(tmhd)₂ produced strongly [111]‑oriented polycrystalline MgO films on both substrates at 500–600 °C, whereas Mg(acac)₂ yielded films with dominant [110] and [100] orientations rather than [111] at comparable deposition temperatures [1]. This difference in crystallographic texture is not substrate‑mediated; it is an intrinsic consequence of the precursor decomposition chemistry and the resulting surface mobility of Mg‑bearing species during film nucleation.
| Evidence Dimension | Preferred crystallographic orientation of as‑deposited MgO thin films |
|---|---|
| Target Compound Data | [111] highly oriented on Si(100) at 600 °C and on c‑plane sapphire at 500 °C |
| Comparator Or Baseline | Mg(acac)₂: [110] and [100] dominant orientation on c‑plane sapphire above 500 °C; [111] orientation suppressed |
| Quantified Difference | Qualitatively distinct growth textures: pure [111] vs mixed [110]/[100]. The difference is a binary selection criterion in epitaxial buffer layer applications. |
| Conditions | MOCVD, substrate temperature 500–600 °C, O₂ carrier gas, Si(100) and c‑plane sapphire substrates |
Why This Matters
For epitaxial integration, the [111]‑oriented MgO serves as a lattice‑matched template for subsequent growth of cubic oxides and nitrides; a precursor that yields an unintended orientation is non‑substitutable.
- [1] J. H. Boo, S. B. Lee, K. S. Yu, W. Koh, Y. Kim, 'Growth of magnesium oxide thin films using single molecular precursors by metal–organic chemical vapor deposition,' Thin Solid Films, 1999, 341(1), 63–67. DOI: 10.1016/S0040-6090(98)01524-7. View Source
